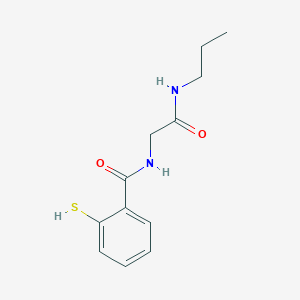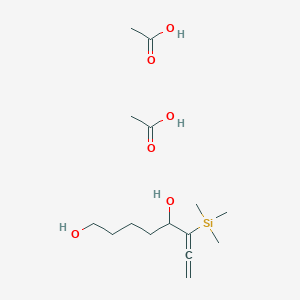![molecular formula C16H13ClN2OS B14224819 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- CAS No. 540740-74-7](/img/structure/B14224819.png)
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This particular compound has been studied for its potential therapeutic effects, especially in the context of brain-type glycogen phosphorylase inhibition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-, typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale organic synthesis techniques. These methods include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The specific conditions for the industrial production of 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- would depend on the desired purity and scale of production .
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acids, while reduction might yield indole-2-carboxamides with different substituents .
Aplicaciones Científicas De Investigación
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic effects in treating cerebral ischemia and other neurological conditions.
Industry: Used in the development of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- involves the inhibition of brain-type glycogen phosphorylase. This enzyme plays a crucial role in glycogen metabolism. By inhibiting this enzyme, the compound can regulate glucose metabolism, reduce cellular apoptosis, and protect against hypoxic-ischemic brain injury . The molecular targets include the active site of glycogen phosphorylase, and the pathways involved include glycolysis and oxidative phosphorylation .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-3-phenyl-1H-indole-2-carboxamide: Known for its antiviral activity.
1H-Indole-3-carboxamide: Studied for its antimicrobial properties.
Uniqueness
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit brain-type glycogen phosphorylase and cross the blood-brain barrier makes it particularly valuable for neurological research .
Propiedades
Número CAS |
540740-74-7 |
|---|---|
Fórmula molecular |
C16H13ClN2OS |
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
5-chloro-3-(2-methylphenyl)sulfanyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H13ClN2OS/c1-9-4-2-3-5-13(9)21-15-11-8-10(17)6-7-12(11)19-14(15)16(18)20/h2-8,19H,1H3,(H2,18,20) |
Clave InChI |
XGZDIGVLNBDOBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


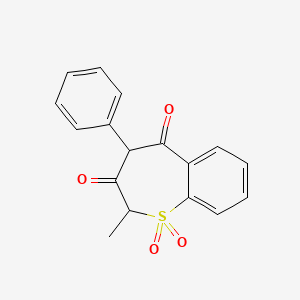
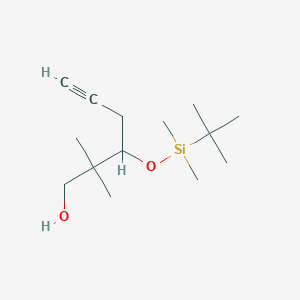
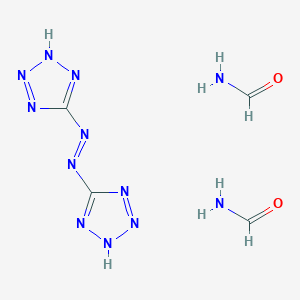
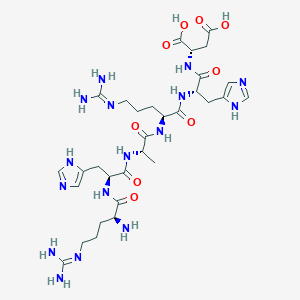
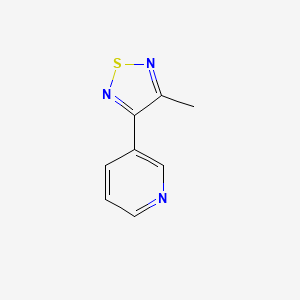

![6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14224773.png)
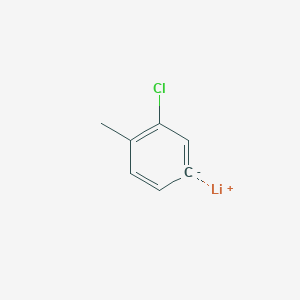
![N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide](/img/structure/B14224788.png)
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-](/img/structure/B14224792.png)

